molecular formula C18H21BrClNO3 B3021188 Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride CAS No. 502842-19-5

Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride

Cat. No. B3021188
CAS RN: 502842-19-5
M. Wt: 414.7 g/mol
InChI Key: XOBYLJUQTMAXLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with different precursors. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . Another example is the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, which was confirmed using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of "Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as IR, NMR, MS, and X-ray crystallography. For example, the structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate was determined using these methods . Density functional theory (DFT) calculations were also performed to understand the molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . These analytical methods would be essential for the molecular structure analysis of "Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride".

Chemical Reactions Analysis

The related compounds exhibit various chemical reactions. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate resulted in debenzoylation . The hydrolysis and decarboxylation reactions were also observed under certain conditions . These reactions provide insights into the reactivity of the amino and ester groups, which are also present in "Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through computational methods and bio-assays. For example, the bioactivity of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was explained by calculating HOMO-LUMO energies and other global reactivity descriptors . The antimicrobial activity of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]chromene-2-carboxylate was also investigated . These studies suggest that "Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride" could have interesting physical and chemical properties that merit further investigation.

Scientific Research Applications

Polymorphism Study

Polymorphic forms of compounds structurally related to Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride have been characterized using various techniques, including spectroscopy and diffractometry. These studies are crucial for understanding the physical and chemical properties of pharmaceutical compounds, which can influence their stability, solubility, and bioavailability (Vogt et al., 2013).

Synthetic Applications

Synthetic methodologies involving compounds with a similar structural framework to Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride have been developed. For example, the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via a Horner‐Wadsworth‐Emmons reaction showcases the utility of such structures in organic synthesis (Enders et al., 2003).

Antimicrobial Agents

Research into substituted phenyl azetidines, which share a bromophenyl component with Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride, has shown potential antimicrobial applications. These compounds are synthesized through a series of reactions involving amino and bromophenyl precursors, highlighting the relevance of such structural motifs in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Antitumor Antibiotic Streptonigrin Synthesis

The C-D ring portion of the antitumor antibiotic streptonigrin, involving a synthetic route that could theoretically incorporate structures similar to Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride, was synthesized to study its antitumor properties. This research contributes to the understanding of complex molecular scaffolding in antitumor compounds (Liao et al., 1976).

Enantioselective Synthesis

Enantioselective synthesis of 3-amino-3-phenyl-1-propanol, which shares a similarity in the amino-propanoic acid moiety with Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride, demonstrates the importance of chiral centers in drug design and synthesis, providing insights into the stereochemical aspects of bioactive compounds (Fadnavis et al., 2006).

properties

IUPAC Name

ethyl 3-amino-3-(3-bromo-4-phenylmethoxyphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO3.ClH/c1-2-22-18(21)11-16(20)14-8-9-17(15(19)10-14)23-12-13-6-4-3-5-7-13;/h3-10,16H,2,11-12,20H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBYLJUQTMAXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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